![molecular formula C17H11F3N2O4 B2749905 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 695203-79-3](/img/structure/B2749905.png)
2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a hydroxymethyl group (-CH2OH), a trifluoromethyl group (-CF3), and a nitrile group (-CN). It also features a pyrano[3,2-b]pyran ring system, which is a fused ring structure found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. The trifluoromethyl group (-CF3) is a common feature in many pharmaceuticals and agrochemicals, and it’s known to bestow distinctive physical-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the compound .Applications De Recherche Scientifique
Structural and Optical Properties
Research into structurally similar pyrano[3,2-b]pyran derivatives has shown significant potential in the development of materials with unique optical properties. Studies have explored the structural and optical properties of these compounds when formed into thin films. For instance, the analysis of thin films made from related compounds demonstrates their polycrystalline nature in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation does not alter the chemical bonds, suggesting stability in their structural integrity. Optical properties derived from spectrophotometer measurements reveal valuable information about the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, offering insights into their potential for photovoltaic applications and electronic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The dielectric and electrical properties of compounds structurally similar to 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile are of significant interest in material science. Investigations into the AC electrical conductivity and dielectric properties of these compounds in thin film form have been conducted, revealing that the AC electrical conduction mechanism is influenced by the composition of the substituent groups. Such studies are critical for the development of electronic components, where materials with specific dielectric properties are required (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Pyrano[3,2-b]pyran derivatives have also been explored for their photovoltaic properties, with research demonstrating their application in organic-inorganic photodiode fabrication. Thin films of related compounds have shown promising rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their potential use in the development of solar cells and photodiodes. Such research provides a foundation for the exploration of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile in similar applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Synthesis and Antibacterial Properties
The green synthesis of pyrano[3,2-b]pyran derivatives has been a subject of interest due to their potential antibacterial properties. Utilizing environmentally friendly methods, researchers have synthesized derivatives showing significant antibacterial activity against common pathogens. These findings highlight the compound's relevance in medicinal chemistry, particularly in the development of new antibiotics or antiseptic materials (Memar et al., 2020).
Propriétés
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)9-3-1-2-8(4-9)13-11(6-21)16(22)26-14-12(24)5-10(7-23)25-15(13)14/h1-5,13,23H,7,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWYQPGCVIISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)
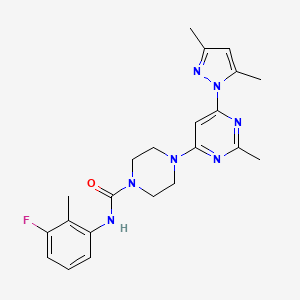

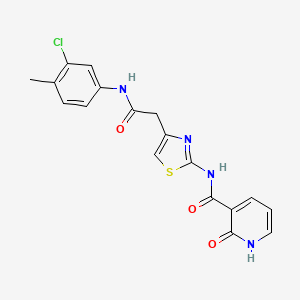
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)
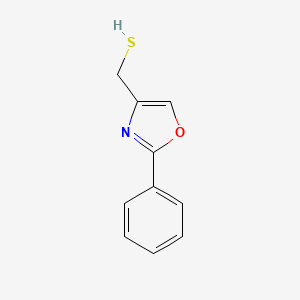
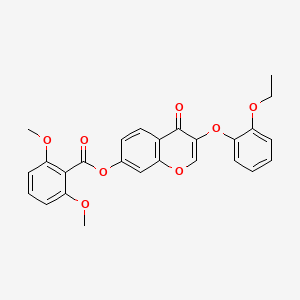
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)
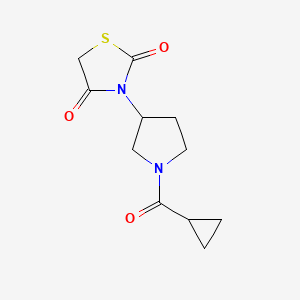
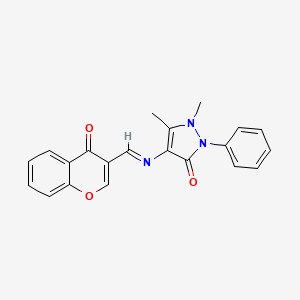
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)